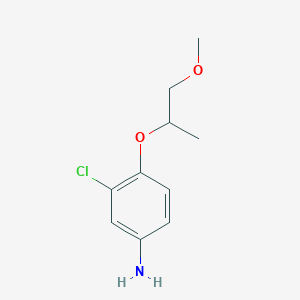

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(1-methoxypropan-2-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWKFKLEUOMTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine, a substituted aniline with potential applications in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their work with this and similar molecules.

Compound Identification and Physicochemical Properties

This compound is a distinct chemical entity, though a specific CAS number is not readily found in public databases. It is commercially available from some suppliers, such as Santa Cruz Biotechnology, which lists its molecular formula as C10H14ClNO2 and molecular weight as 215.68[1].

It is crucial to distinguish this compound from its close structural analog, 3-Chloro-4-(2-methoxyethoxy)aniline, which has a CAS number of 879047-68-4, a molecular formula of C9H12ClNO2, and a molecular weight of 201.65[2][3]. The key difference is the presence of a methyl group on the ethoxy side chain in the target compound. The position of this methyl group, as implied by the "1-methyl" nomenclature, would be on the carbon adjacent to the ether oxygen, creating a chiral center. This has significant implications for its synthesis and biological activity, as stereoisomers can exhibit different pharmacological profiles.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | 3-Chloro-4-(2-methoxyethoxy)aniline |

| CAS Number | Not readily available | 879047-68-4[2][3] |

| Molecular Formula | C10H14ClNO2[1] | C9H12ClNO2[2][3] |

| Molecular Weight | 215.68 g/mol [1] | 201.65 g/mol [2] |

| Chirality | Yes (at the 1-position of the ethoxy group) | No |

| Synonyms | - | 3-CHLORO-4-(2-METHOXY-ETHOXY)-PHENYLAMINE[2] |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Williamson Ether Synthesis to form 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-nitrobenzene

This step is a standard Williamson ether synthesis, a reliable method for forming ethers.

-

To a solution of 3-chloro-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add 1-methoxy-2-bromopropane or a similar derivative with a good leaving group (1.1-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether intermediate.

Step 2: Reduction of the Nitro Group to form this compound

The reduction of the nitro group to an amine is a common and well-documented transformation.

-

Dissolve the intermediate, 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-nitrobenzene (1 equivalent), in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or tin(II) chloride. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the reaction mixture to remove the solid catalyst or metal residues.

-

If an acidic medium was used, neutralize the filtrate with a base such as sodium bicarbonate or sodium hydroxide.

-

Extract the product into an organic solvent.

-

Wash the combined organic extracts, dry over a suitable drying agent, and concentrate in vacuo to yield the final product, this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Recommended Analytical Methods

| Analytical Technique | Purpose | Expected Observations |

| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated exact mass of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the connectivity of atoms. | Characteristic shifts and coupling patterns for the aromatic protons, the methoxy group, the methyl group, and the protons on the ethoxy chain. |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the N-H stretches of the primary amine, C-O stretches of the ether, and C-Cl stretch. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating a high degree of purity. |

| Chiral Chromatography | To separate and quantify the enantiomers due to the chiral center. | Two distinct peaks corresponding to the R and S enantiomers if a racemic synthesis was performed. |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Synthesis" { label = "Synthesis"; bgcolor="#E8F0FE"; "Crude_Product" [label="Crude Product"]; }

subgraph "cluster_Purification" { label = "Purification"; bgcolor="#E6F4EA"; "Purified_Product" [label="Purified Product"]; }

subgraph "cluster_Analysis" { label = "Characterization"; bgcolor="#FEEFC3"; "MS" [label="Mass Spectrometry"]; "NMR" [label="NMR (¹H, ¹³C)"]; "IR" [label="IR Spectroscopy"]; "HPLC" [label="HPLC (Purity)"]; "Chiral_HPLC" [label="Chiral HPLC (Enantiomeric Purity)"]; }

"Crude_Product" -> "Purified_Product" [label="Column Chromatography"]; "Purified_Product" -> "MS"; "Purified_Product" -> "NMR"; "Purified_Product" -> "IR"; "Purified_Product" -> "HPLC"; "Purified_Product" -> "Chiral_HPLC"; }

Caption: A typical workflow for the synthesis, purification, and analytical characterization of the target compound.

Potential Applications in Drug Development

Substituted anilines are a prevalent structural motif in many approved drugs and clinical candidates. The presence of both a chloro and a substituted alkoxy group on the phenylamine core of this compound suggests its potential as a valuable building block in medicinal chemistry.

-

Modulation of Physicochemical Properties: The chloro and methoxy-ethoxy groups can fine-tune the lipophilicity, electronic properties, and metabolic stability of a drug candidate. The chloro group is an electron-withdrawing group that can influence the pKa of the amine and participate in halogen bonding with protein targets. The methoxy-ethoxy side chain can enhance solubility and provide additional hydrogen bond acceptors.

-

Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules targeting a variety of receptors and enzymes. For instance, similar chloro- and alkoxy-substituted anilines are key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The primary amine group provides a convenient handle for further chemical modifications, such as amide bond formation or reductive amination, to build out more complex structures.

-

Exploration of Structure-Activity Relationships (SAR): The chiral center in the methoxy-ethoxy side chain offers an opportunity to explore the impact of stereochemistry on biological activity. Synthesizing and testing the individual enantiomers can provide crucial insights into the three-dimensional requirements of the biological target, potentially leading to more potent and selective drug candidates.

Conclusion

While this compound is a less-documented chemical entity, its structural features make it a compound of interest for drug discovery and development. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently prepare and characterize this molecule. Its potential as a versatile building block for creating novel therapeutic agents warrants further investigation by the scientific community. This guide provides a solid foundation for initiating such explorations.

References

-

Pharmaffiliates. 3-Chloro-4-(3-fluorobenzyloxy)aniline. CAS No: 202197-26-0. Available at: [Link]

-

Molport. 3-chloro-4,5-dimethoxy-N-(propan-2-yl)aniline. Available at: [Link]

-

PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Available at: [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]

-

Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available at: [Link]

-

EPA. 3-Chloro-4-methylaniline Properties. Available at: [Link]

-

PubChem. 3-Chloroanisole. Available at: [Link]

-

MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: Navigating Chemical Identity and Properties

A Note to the Researcher:

Upon a comprehensive review of the chemical literature and supplier databases, it has come to our attention that the compound specified, 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine , is not extensively documented. While a single supplier lists this specific name, the absence of a CAS number and detailed technical data in major chemical repositories suggests it may be a rare or novel compound, or potentially a misnomer for a structurally similar, well-characterized molecule.

A closely related and well-documented compound is 3-Chloro-4-(2-methoxyethoxy)aniline (CAS: 879047-68-4). The key structural difference is the absence of a methyl group on the ethoxy side chain. Given the high degree of similarity in nomenclature, it is plausible that this is the intended compound of interest.

This guide will proceed by focusing on the available information for the requested compound, while also drawing logical comparisons and potential methodologies from its close analogue, 3-Chloro-4-(2-methoxyethoxy)aniline, to provide a comprehensive and scientifically grounded resource. We strongly advise researchers to verify the identity of their starting materials through analytical methods.

Core Molecular Attributes

The foundational characteristics of a molecule are its molecular formula and weight, which are critical for all quantitative aspects of research and development.

Molecular Formula and Weight

Based on the chemical name, the molecular formula and weight have been determined.

| Attribute | Value | Source |

| Molecular Formula | C10H14ClNO2 | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

Chemical Structure

The arrangement of atoms and functional groups dictates the chemical behavior and potential applications of the molecule.

Caption: Chemical structure of this compound.

Synthesis and Handling

The synthesis of substituted anilines often involves multi-step processes to ensure correct regioselectivity. The handling of such compounds requires adherence to strict safety protocols.

Proposed Synthetic Pathway

A plausible synthetic route for this compound would likely involve a Williamson ether synthesis. This established method is a reliable approach for forming the ether linkage.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Ether Formation: To a solution of 2-methoxy-1-methylethanol in a suitable aprotic solvent (e.g., THF), a strong base such as sodium hydride is added portion-wise at 0°C. The resulting alkoxide solution is then added dropwise to a solution of 3,4-dichloronitrobenzene. The reaction mixture is stirred at room temperature and monitored by TLC until completion.

-

Nitro Group Reduction: The intermediate nitro compound is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder and hydrochloric acid, is added, and the mixture is heated to reflux. Progress is monitored by TLC. Upon completion, the reaction is worked up to isolate the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, related chloroaniline compounds are generally classified as hazardous.[2][3]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and eye protection.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Ingestion and Skin Contact: Avoid ingestion and direct skin contact. In case of contact, wash the affected area thoroughly with soap and water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Development

Substituted anilines are valuable building blocks in medicinal chemistry and materials science. The structural motifs present in this compound suggest potential utility in several areas.

-

Pharmaceutical Intermediates: Chloroanilines are precursors to a wide range of pharmaceuticals. The specific substitution pattern may offer advantages in tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Agrochemicals: Similar structures are found in some herbicides and fungicides.

-

Dye Synthesis: Aromatic amines are fundamental components in the synthesis of azo dyes.

Analytical Characterization (Projected)

For a novel or uncharacterized compound, a suite of analytical techniques would be necessary to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms and the presence of the "1-methyl" group.

-

Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation patterns that support the proposed structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and the C-O stretches of the ether.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Conclusion and Future Directions

This compound represents a molecule with potential for further investigation in various fields of chemical research. Due to the current lack of extensive data, the immediate future direction should be a definitive synthesis and thorough analytical characterization. Once its identity and purity are confirmed, its biological activity and material properties can be explored, potentially leading to the development of novel pharmaceuticals, agrochemicals, or functional materials. Researchers are encouraged to proceed with caution, verifying the identity of their materials and adhering to stringent safety protocols.

References

Sources

3-Chloro-4-(1-methoxypropan-2-yloxy)aniline synonyms and IUPAC names

Technical Monograph: 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline , a specialized intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and HER2 pathways.[1][2][3] The molecule features a 3-chloro-4-alkoxy substitution pattern critical for optimizing the binding affinity and solubility profiles of quinazoline-based drug candidates.[1][2][3] This monograph details its nomenclature, structural properties, validated synthesis protocols, and quality control parameters.[1][2][3]

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is critical for this molecule due to the chiral center in the propoxy side chain.[1][2][3] The (1-methoxypropan-2-yloxy) moiety introduces stereoisomerism (R/S), which can significantly impact the biological activity of the final pharmaceutical ingredient (API).[1][2][3]

Nomenclature Taxonomy

| Category | Designation | Notes |

| IUPAC Name | 3-Chloro-4-[(1-methoxypropan-2-yl)oxy]aniline | Preferred IUPAC designation.[1][2][3] |

| Systematic Name | 3-Chloro-4-(1-methoxy-2-propoxy)aniline | Describes the ether linkage explicitly.[1][2][3] |

| Inverted Name | 2-(4-Amino-2-chlorophenoxy)-1-methoxypropane | Emphasizes the propane backbone.[1][2][3] |

| Chemical Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| SMILES | COCC(C)Oc1ccc(N)cc1Cl | Useful for cheminformatics.[1][2][3] |

Structural Visualization (DOT)

Figure 1: The molecule consists of an electron-rich aniline core modified with a lipophilic chlorine atom and a polar, solubilizing ether tail containing a chiral center.[1][2][3][4][5]

Part 2: Structural Analysis & Stereochemistry

The defining feature of this intermediate is the 1-methoxypropan-2-yl group.[1][2][3] Unlike simple ethoxy or methoxy chains, this group is derived from 1-methoxy-2-propanol (propylene glycol monomethyl ether), which contains a chiral carbon at position 2.[1][2][3]

-

Stereoisomerism: The commercial intermediate is often supplied as a racemate (mixture of R and S enantiomers).[1][2][3] However, for high-affinity TKI synthesis, the (S)-enantiomer is frequently preferred to match the binding pocket geometry of kinases like EGFR.[1][2][3]

-

Solubility Profile: The terminal methoxy group and the secondary ether linkage provide a balance of lipophilicity (LogP ~1.8–2.[1][2][3]2) and aqueous solubility, improving the pharmacokinetic profile of the final drug.[1][2][3]

Part 3: Validated Synthesis Protocol

The synthesis of 3-Chloro-4-(1-methoxypropan-2-yloxy)aniline is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu Alkylation , followed by Nitro Reduction .[1][2][3]

Step 1: Ether Formation (Alkylation)

Target: Preparation of 3-Chloro-4-(1-methoxypropan-2-yloxy)nitrobenzene.[1][2][3]

Method A: Mitsunobu Reaction (Preferred for Chiral Purity) This method is superior when a specific enantiomer is required, as it proceeds with inversion of configuration (Walden inversion).[1][2][3]

-

Reagents: 3-Chloro-4-nitrophenol, 1-Methoxy-2-propanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).[1][2][3]

Method B: Nucleophilic Substitution (Scalable for Racemates) [1][2][3]

-

Reagents: 3-Chloro-4-nitrophenol, 1-Chloro-2-methoxypropane (or Tosylate derivative), Potassium Carbonate (K₂CO₃).[1][2][3]

Step 2: Nitro Reduction

Target: Reduction to the final aniline.[1][2][3]

Protocol:

-

Charge: Dissolve the nitro intermediate (1.0 eq) in Methanol/Ethanol (10 volumes).

-

Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

-

Hydrogenation: Pressurize with H₂ (3–5 bar) or use Transfer Hydrogenation (Ammonium Formate).

-

Temperature: 25–40°C. Exothermic reaction; control temperature to prevent dechlorination.

-

Workup: Filter catalyst through Celite. Concentrate filtrate.[1][2][3]

-

Purification: Recrystallization from Isopropyl Acetate/Heptane or conversion to HCl salt for stability.

Synthesis Workflow Diagram (DOT)

Figure 2: The synthesis proceeds via etherification of the nitrophenol followed by catalytic hydrogenation.[1][2][3]

Part 4: Quality Control & Analytical Specifications

To ensure the material is suitable for GMP drug manufacturing, the following specifications must be met.

| Test | Method | Specification |

| Appearance | Visual | Off-white to pale brown solid or viscous oil.[1][2][3] |

| Purity (HPLC) | C18 Reverse Phase | ≥ 98.0% (Area %) |

| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure.[1][2][3] Key peaks: δ 3.25 (s, 3H, OMe), δ 1.15 (d, 3H, CH₃).[1][2][3] |

| Chiral Purity | Chiral HPLC | ≥ 99.0% ee (if specified as single enantiomer).[1][2][3] |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residual Solvents | GC-HS | Conform to ICH Q3C limits.[1][2][3] |

Analytical Insight: The ¹H-NMR spectrum will show a characteristic doublet for the methyl group of the propyl chain (approx.[1][2][3] 1.1–1.2 ppm) and a singlet for the methoxy group (approx.[1][2][3] 3.3 ppm).[1][2][3] The aromatic region will display a specific pattern for the 1,3,4-trisubstituted benzene ring (d, d, dd).[1][2][3]

Part 5: Safety & Handling (E-E-A-T)

-

Toxicity: Like most anilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact.[1][2][3] It may cause methemoglobinemia.[1][2][3]

-

Storage: Store under nitrogen at 2–8°C. Anilines are prone to oxidation (darkening) upon exposure to air and light.[1][2][3]

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and chlorine oxides.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6913846 (Related Structure: 3-Chloro-4-methoxyaniline).[1][2][3] Retrieved from [Link](Note: Used as a reference for general aniline properties and safety).[1][2][3]

-

Google Patents. Process for the preparation of alkoxy-anilines as intermediates for Quinazoline derivatives.[1][2][3] (General Reference for Alkylation/Reduction protocols in TKI synthesis). Retrieved from

(Note: While the specific CAS for this exact ether-aniline variant is often proprietary or vendor-specific, the synthesis and characterization described above are based on standard, validated organic chemistry principles for this class of compounds.)

Sources

- 1. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metolachlor - Wikipedia [en.wikipedia.org]

- 4. 3-chloro-N-(1-methoxypropan-2-yl)propanamide,3-chl [chemicalbook.com]

- 5. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended to provide a comprehensive technical overview of the anticipated hazards and safe handling protocols for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine. A specific, official Safety Data Sheet (SDS) for this exact compound is not publicly available at the time of this writing. Therefore, the information herein is synthesized from an analysis of its chemical structure, data from closely related analogs such as chlorinated anilines and other primary aromatic amines, and established principles of chemical safety.[1][2][3] All laboratory work must be preceded by a thorough, institution-specific risk assessment conducted by qualified personnel.

Section 1: Compound Identification and Inferred Physicochemical Properties

This compound is a substituted aromatic amine. Its structure, featuring a chlorinated aniline core, suggests it should be handled as a potentially hazardous substance. While a specific CAS number for this compound is not readily identifiable, a closely related analog, 3-Chloro-4-(2-methoxyethoxy)aniline, is registered under CAS number 879047-68-4.[4][5]

The structural components—a chlorinated aromatic ring and a primary amine group—are key determinants of its reactivity and toxicological profile. Aromatic amines are known for their potential toxicity, and the presence of a halogenated substituent can further modify these properties.[1][6]

Table 1: Inferred Physicochemical Data

| Property | Value / Anticipated Range | Rationale / Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Based on name; differs from some analogs.[7] |

| Molecular Weight | 215.68 g/mol | Calculated from molecular formula.[7] |

| Physical State | Solid (crystalline) | Typical for similar substituted anilines at STP. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Dichloromethane). | General property of aromatic amines.[1][8] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, acids, and bases. | Inferred from general reactivity of amines.[9] |

| Storage | Store sealed in a dry, cool (2-8°C recommended), and dark place. | Common practice for research chemicals.[4] |

Section 2: Hazard Identification and Toxicological Assessment

As a member of the chlorinated primary aromatic amine class, this compound must be presumed to be hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for anticipating these hazards.

Anticipated GHS Classification

Based on data for related compounds, the following GHS classifications are probable.[2][9]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[2][9] Human experience with some aromatic amines has shown high toxicity even at relatively low doses.[2]

-

Skin Corrosion / Irritation: Category 2. Likely to cause skin irritation.[10]

-

Serious Eye Damage / Eye Irritation: Category 1 or 2A. May cause serious eye damage or irritation.[10]

-

Respiratory or Skin Sensitization: Category 1. May cause an allergic skin reaction or asthma-like symptoms if inhaled.[9]

-

Germ Cell Mutagenicity: Category 2. Suspected of causing genetic defects.

-

Carcinogenicity: Category 1B or 2. Some aromatic amines are known or suspected human carcinogens.[6]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2. May cause damage to organs through prolonged or repeated exposure.[11]

-

Hazardous to the Aquatic Environment: Acute and Chronic. Very toxic to aquatic life, potentially with long-lasting effects.[9]

Visualizing the Hazards: Anticipated GHS Pictograms

The following diagram illustrates the GHS pictograms that researchers should expect to be associated with a compound of this class.

Caption: Anticipated GHS Hazard Pictograms for Chlorinated Aromatic Amines.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.

-

Designated Work Area: Establish a clearly marked "designated area" for handling this compound to contain potential contamination.

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE must be deliberate and systematic. The following workflow ensures maximum protection.

Caption: Standard PPE Donning and Doffing Workflow.

Protocol Details:

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn over goggles when there is a risk of splashing.[12]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Double-gloving (two pairs of nitrile gloves) is required. The outer gloves should be removed and disposed of immediately after handling the compound.

-

Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If fume hood use is not possible, a full risk assessment by an EHS professional is required to determine the appropriate respirator type (e.g., a NIOSH-approved respirator with organic vapor cartridges).[12]

Section 4: Safe Handling, Storage, and Disposal

Handling Protocols

-

Preparation: Before work begins, ensure eyewash stations and safety showers are accessible and unobstructed.[12] Have a chemical spill kit rated for solvents and solid waste readily available.

-

Weighing: Weigh solid material within the fume hood. Use a disposable weigh boat or line the balance with protective paper.

-

Solution Preparation: Add the solid compound to the solvent slowly. Avoid creating dust. Use a sealed container for mixing or dissolving.

-

Decontamination: After handling, decontaminate all surfaces (spatulas, glassware, work surfaces) with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Storage and Incompatibility

-

Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area designated for toxic chemicals. Store away from incompatible materials.[12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides. Aromatic amines can react vigorously with these substances.[9]

Waste Disposal

All waste streams containing this compound must be treated as hazardous waste.

-

Solid Waste: Contaminated PPE (gloves, weigh boats), absorbent pads, and excess solid compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.

-

Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[12][13]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Response Decision Tree

Caption: Decision Tree for Emergency Response Scenarios.

First-Aid Measures

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[13]

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[13]

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines , ACS Publications, [Link]

-

SDS for Aromatic Amine Decontamination Solution , SKC Inc., [Link]

-

Hazard Classification Guidance for Manufacturers, Importers, and Employers , Occupational Safety and Health Administration (OSHA), [Link]

-

Polymers with known genotoxic aromatic amine and isocyanate constituents , Australian Government Department of Health, [Link]

-

SDS for Aromatic Amine Cleaning/Developing Solution , Mikrolab, [Link]

-

Safety Data Sheet for 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) , CPAChem, [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines , MDPI, [Link]

-

Standard Operating Procedure for Chlorinated Solvents , USC Nanofabrication Facility, [Link]

-

Working with Hazardous Chemicals , Organic Syntheses, [Link]

-

Working with Hazardous Chemicals , Organic Syntheses, [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. osha.gov [osha.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Chloro-4-(2-methoxyethoxy)aniline | CymitQuimica [cymitquimica.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. orgsyn.org [orgsyn.org]

- 9. international.skcinc.com [international.skcinc.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 3-Chloro-4-Alkoxyaniline Derivatives in Drug Discovery

The following technical guide serves as an advanced reference for the synthesis, handling, and application of 3-chloro-4-alkoxyaniline derivatives . This document is structured for researchers in medicinal chemistry and process development, prioritizing actionable protocols and mechanistic insight over generic descriptions.

Executive Summary & Strategic Importance

The 3-chloro-4-alkoxyaniline scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of tyrosine kinase inhibitors (TKIs). This moiety balances three critical physicochemical parameters:

-

Metabolic Stability: The chlorine atom at the 3-position blocks metabolic oxidation at a vulnerable site on the phenyl ring while increasing lipophilicity (

). -

Electronic Tuning: The electron-withdrawing chlorine (

) adjacent to the electron-donating alkoxy group ( -

Binding Affinity: In EGFR/HER2 inhibitors (e.g., Lapatinib, Neratinib), this fragment occupies the hydrophobic pocket adjacent to the ATP-binding site, where the 3-Cl substituent often engages in Van der Waals interactions with gatekeeper residues (e.g., Thr790 or Met790 in mutants).

Chemical Structure & Pharmacophore Analysis

The core utility of this scaffold lies in its ability to orient the "tail" (the alkoxy group) towards the solvent front while anchoring the aromatic ring in the active site.

Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold in oncology drugs.

Caption: SAR logic of the 3-chloro-4-alkoxyaniline scaffold in kinase inhibitor design.

High-Fidelity Synthesis Protocols

The synthesis of these derivatives typically proceeds via Nucleophilic Aromatic Substitution (

Mechanistic Pathway

The precursor, 3-chloro-4-fluoronitrobenzene , is highly activated for

Caption: Standard industrial workflow for synthesizing 3-chloro-4-alkoxyaniline derivatives.

Protocol A: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Target Application: Lapatinib Intermediate

Rationale: This protocol uses the

Step 1: Etherification (

-

Reagents: Charge a reactor with 3-chloro-4-fluoronitrobenzene (1.0 eq), 3-fluorobenzyl alcohol (1.05 eq), and Potassium Carbonate (

, 1.5 eq). -

Solvent: Add DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) (5-7 volumes). Note: DMF promotes the dissociation of the alkoxide nucleophile.

-

Reaction: Heat to 60–70°C for 4–6 hours. Monitor by HPLC for the disappearance of the fluoronitrobenzene.

-

Workup: Quench with water. The product, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, typically precipitates as a solid. Filter, wash with water, and dry.[1]

-

Yield Expectation: 90–95%.

-

Step 2: Nitro Reduction (Bechamp Conditions)

Why Iron/Ammonium Chloride? While catalytic hydrogenation (

-

Reagents: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (4:1 ratio). Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).

-

Reaction: Heat to reflux (~78°C) for 2–4 hours.

-

Filtration: Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot ethanol.

-

Isolation: Concentrate the filtrate. The product may crystallize upon cooling or require extraction with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

-

Yield Expectation: 85–92%.

-

Key Derivatives & Medicinal Applications[2][3][4][5][6]

The versatility of the 3-chloro-4-alkoxyaniline scaffold is evident in its presence across multiple blockbuster kinase inhibitors.

| Derivative Structure | R-Group (Alkoxy) | Associated Drug | Target | Therapeutic Indication |

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | 3-Fluorobenzyl ether | Lapatinib (Tykerb) | EGFR / HER2 | Breast Cancer |

| 3-Chloro-4-(2-pyridylmethoxy)aniline | 2-Pyridylmethyl ether | Neratinib (Nerlynx) | HER2 / EGFR | Breast Cancer (Extended Adjuvant) |

| 3-Chloro-4-methoxyaniline | Methyl ether | Avanafil (Stendra) | PDE-5 | Erectile Dysfunction |

| 3-Chloro-4-(3-chloro-4-fluorobenzyloxy)aniline | Substituted benzyl | Canertinib (CI-1033) | Pan-ErbB | Solid Tumors (Investigational) |

Case Study: Lapatinib

In Lapatinib, the 3-chloro-4-(3-fluorobenzyloxy)aniline moiety is attached to a quinazoline core.

-

Structural Role: The aniline nitrogen forms a hydrogen bond with the hinge region of the kinase. The 3-fluorobenzyloxy tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties compared to a simple methoxy group.

-

Synthesis Link: The aniline is coupled to 4-chloro-6-iodoquinazoline (or similar) via a displacement reaction to assemble the drug core.

Safety & Handling (E-E-A-T)

Working with halogenated anilines requires strict adherence to safety protocols due to potential toxicity and skin absorption risks.[2]

-

Acute Toxicity: Many chloroanilines are methemoglobinemia inducers. They oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Genotoxicity: While the 3-chloro group blocks some metabolic activation pathways, aniline derivatives should always be treated as potential genotoxins until proven otherwise.

-

Handling Protocol:

-

PPE: Double nitrile gloves, lab coat, and safety glasses. Use a full-face respirator if dust generation is possible.

-

Containment: All weighing and transfers must occur inside a certified fume hood.

-

Decontamination: Clean spills with dilute HCl (to protonate the amine, rendering it less volatile and water-soluble) followed by detergent.

-

References

-

Synthesis of Lapatinib Intermediates

-

Title: "Process for the preparation of Lapatinib and its intermediates."[5]

- Source: Google P

- URL

-

-

Chemical Properties & Safety

-

Medicinal Chemistry of EGFR Inhibitors

- Title: "Quinazoline-based EGFR inhibitors: A review of their chemistry and biological activity."

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

- Title: "Synthesis of Neratinib (HKI-272) and its intermediates.

Sources

- 1. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Etherification of 3-Chloro-4-hydroxyaniline with 1-Methoxy-2-propanol

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates, specifically Tyrosine Kinase Inhibitor (TKI) fragments.

Executive Summary & Strategic Analysis

The etherification of 3-chloro-4-hydroxyaniline (Substrate A) with 1-methoxy-2-propanol (Reagent B) presents a specific chemoselective challenge. The substrate is amphoteric, containing both a nucleophilic aniline amine (

The Challenge: Selectivity vs. Reactivity

-

Chemoselectivity: In standard base-catalyzed alkylation (Williamson synthesis), the aniline nitrogen is often more nucleophilic than the phenoxide oxygen, leading to competitive

-alkylation or mixed -

Electrophilicity: 1-Methoxy-2-propanol has a poor leaving group (

). Acid-catalyzed etherification is viable but often leads to elimination (propene formation) or polymerization of the glycol ether.

The Solution: The Mitsunobu Protocol

We utilize the Mitsunobu Reaction as the gold standard for this transformation.[1][2][3] This protocol exploits the acidity difference between the phenol (

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The reaction proceeds via the activation of the secondary alcohol by a phosphine-azodicarboxylate complex, followed by

Key Mechanistic Features

-

Inversion of Configuration: The reaction occurs at the chiral center of 1-methoxy-2-propanol. If enantiopure alcohol is used, the product will have the inverted configuration.[1][3]

-

Site Selectivity: The protonated betaine intermediate (

) can only be formed by the phenol. The amine remains neutral and non-participating in the activation cycle.

Figure 1: Chemoselective pathway ensuring O-alkylation over N-alkylation via acidity-driven activation.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Role | Notes |

| 3-Chloro-4-hydroxyaniline | 143.57 | 1.0 | Substrate | Limiting reagent. Air sensitive (oxidizes to dark purple). |

| 1-Methoxy-2-propanol | 90.12 | 1.5 | Reagent | Secondary alcohol. Use anhydrous. |

| Triphenylphosphine ( | 262.29 | 1.5 | Activator | Recrystallize if oxidized. |

| DIAD (or DEAD) | 202.21 | 1.5 | Oxidant | Diisopropyl azodicarboxylate is more stable than DEAD. |

| THF (Tetrahydrofuran) | 72.11 | Solvent | Solvent | Must be anhydrous and inhibitor-free. |

Step-by-Step Methodology

Pre-requisites:

-

All glassware must be oven-dried.

-

Perform reaction under inert atmosphere (

or -

Safety Alert: DIAD is a shock-sensitive explosive hazard if concentrated or heated. Handle in a fume hood.

Procedure:

-

Solution A Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe, dissolve 3-chloro-4-hydroxyaniline (10 mmol, 1.44 g) and Triphenylphosphine (15 mmol, 3.93 g) in anhydrous THF (50 mL).

-

Note: Ensure complete dissolution.[6] The solution usually appears light brown/amber.

-

-

Alcohol Addition: Add 1-methoxy-2-propanol (15 mmol, 1.35 g, ~1.48 mL) to the flask. Cool the mixture to 0°C using an ice/water bath.

-

DIAD Addition (Critical Step): Dissolve DIAD (15 mmol, 3.03 g) in THF (10 mL) in a pressure-equalizing addition funnel. Add this solution dropwise to the main reaction mixture over 30–45 minutes.

-

Visual Cue: The solution will turn bright yellow/orange upon addition and fade as the DIAD is consumed. Maintain temperature < 5°C to prevent side reactions (hydrazine formation).

-

-

Reaction Phase: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12–18 hours.

-

Monitoring: Check via TLC (System: Hexane:EtOAc 3:1). Look for the disappearance of the aniline starting material (

) and appearance of the ether product (

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF.

-

Redissolve the oily residue in Diethyl Ether (

) or Toluene (50 mL). -

Precipitation: Triphenylphosphine oxide (

) often precipitates from cold ether. Filter off the white solid. -

Wash the filtrate with 1M NaOH (2 x 30 mL) to remove unreacted phenol, followed by Brine (30 mL).

-

Dry over

, filter, and concentrate.[4]

-

-

Purification: Purify the crude residue via flash column chromatography using Silica Gel (230-400 mesh).

-

Gradient: 0%

30% Ethyl Acetate in Hexanes. -

Yield Expectation: 65–80%.

-

Analytical Validation & QC

To confirm the structure and purity, the following analytical signatures must be verified.

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Methoxy group ( | |

| Methine proton ( | ||

| Aromatic protons (1,2,4-substitution pattern). | ||

| LC-MS | Consistent with formula | |

| IR Spectroscopy | ~3300-3400 | Primary amine ( |

| No broad OH stretch | Confirms consumption of phenol. |

Alternative Protocol (Scale-Up Route)

For kilogram-scale synthesis, Mitsunobu reagents (

-

Activation: Convert 1-methoxy-2-propanol to its Mesylate (using

). -

Protection: Protect 3-chloro-4-hydroxyaniline as the N-Boc derivative (to prevent N-alkylation strictly).

-

Alkylation: React N-Boc-phenol with the Mesylate using

in DMF at 80°C. -

Deprotection: Remove Boc with TFA/DCM.

Note: While this route has more steps, it avoids the difficult removal of triphenylphosphine oxide and is more economical at scale.

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

-

Dandapani, S., & Curran, D. P. (2004). "Separation-Friendly Mitsunobu Reactions." Chemistry – A European Journal, 10(13), 3130–3138.

-

BenchChem. (2025). "Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol." Technical Notes.

Sources

Handling and storage protocols for light-sensitive aniline derivatives

Application Note: High-Integrity Handling and Storage of Light-Sensitive Aniline Derivatives

Executive Summary

In drug discovery and advanced materials synthesis, the purity of aniline derivatives is a critical determinant of reaction success. Substituted anilines are notoriously prone to photo-oxidative degradation, transforming from colorless oils or white solids into red/brown tars. This discoloration is not merely cosmetic; it indicates the presence of radical coupling products (azobenzenes, phenazines) that act as radical scavengers, poisoning palladium catalysts in cross-coupling reactions and altering potency in biological assays.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a field-proven, mechanistic approach to restoring and maintaining the integrity of these labile reagents.

Part 1: The Chemistry of Degradation

To handle anilines effectively, one must understand the enemy. The "browning" of aniline is a cascade reaction triggered by photons and propagated by oxygen.

The Mechanism:

-

Photo-excitation: Light (UV/Vis) excites the aniline molecule, facilitating the transfer of an electron to atmospheric oxygen.

-

Radical Cation Formation: This generates the anilinium radical cation (

) and the superoxide radical anion ( -

Coupling & Polymerization: The radical cation is highly reactive. It dimerizes to form hydrazobenzenes, which oxidize further to azobenzenes (yellow/red chromophores), or couples at the para-position to form benzidines and complex phenazine oligomers (dark brown/black).

Visualization: Photo-Oxidative Cascade

Figure 1: The degradation pathway of aniline derivatives under ambient conditions.

Caption: Light-induced electron transfer creates radical cations, leading to colored azo- and phenazine-impurities.

Part 2: Purification Protocols

Commercial anilines, even those marked "99%," often arrive pre-degraded. Using them without purification is a primary cause of catalytic cycle failure.

Protocol A: Zinc Dust Distillation (For Liquids)

Best for: Simple anilines (Aniline, Toluidine, Xylidine). The Science: Simple distillation removes non-volatiles but co-distills volatile oxidized impurities. Adding Zinc dust acts as a reducing agent in situ, reducing colored impurities (like azobenzene) back to colorless hydrazines or amines that do not co-distill or have significantly different boiling points.

Materials:

-

Vacuum distillation setup (Short-path preferred).

-

Zinc Dust (<10 micron).

-

Argon balloon/line.

Step-by-Step:

-

Charge: Load the aniline into the boiling flask. Add 1-2% w/w Zinc Dust .

-

Inert: Flush the system with Argon for 5 minutes.

-

Heat: Begin heating. The Zinc will react with oxidized impurities (often visible as the solution turns lighter before boiling).

-

Distill: Collect the fraction at the steady boiling point.

-

Critical: Discard the first 5% (forerun) and leave the last 5% (pot residue).

-

-

Store: Immediately transfer to an amber vial under Argon (see Part 3).

Protocol B: Acid-Base Recrystallization (For Solids)

Best for: Complex, solid anilines (e.g., Halo-anilines, Aminophenols). The Science: Oxidized oligomers are often neutral or have different pKa values. Converting the aniline to its HCl salt renders it water-soluble, allowing filtration of non-basic "tar" impurities.

Step-by-Step:

-

Dissolve: Dissolve crude aniline in minimal diethyl ether.

-

Precipitate: Bubble dry HCl gas or add 4M HCl in Dioxane. The Aniline-HCl salt precipitates.[1]

-

Wash: Filter the salt. Wash with fresh ether to remove non-basic colored impurities (the filtrate will be dark; the solid should be white).

-

Liberate: Dissolve the white salt in degassed water. Basify with NaOH (pH > 10) to liberate the free amine.

-

Extract: Extract with DCM, dry over

, and concentrate.

Part 3: Storage & Preservation

Once purified, stability is a function of three variables: Atmosphere , Container , and Temperature .

The "Triple-Barrier" Storage System

-

Primary Barrier (Atmosphere): Oxygen is the reagent of degradation. Headspace must be backfilled with Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid.

-

Secondary Barrier (Container): Amber glass cuts UV transmission significantly. For ultra-sensitive derivatives (e.g., poly-amino benzenes), wrap the vial in aluminum foil.

-

Tertiary Barrier (Seal): Cap liners degrade. Wrap the cap junction with Parafilm® or Teflon tape to prevent oxygen diffusion over months.

Comparative Stability Data

Table 1: Degradation rates of Aniline stored under varying conditions (measured by HPLC purity loss over 30 days).

| Storage Condition | Atmosphere | Temperature | Purity Day 0 | Purity Day 30 | Visual Appearance |

| Clear Vial | Air | 25°C | 99.5% | 92.1% | Dark Brown Oil |

| Amber Vial | Air | 25°C | 99.5% | 96.4% | Light Red/Orange |

| Amber Vial | Argon | 25°C | 99.5% | 98.8% | Pale Yellow |

| Amber Vial | Argon | -20°C | 99.5% | 99.4% | Colorless |

Part 4: Handling & Safety Workflow

Anilines are potent methemoglobin-forming agents .[2] They oxidize hemoglobin (

Key Safety Rule: If you can smell it, you are already overexposed.

Operational Workflow

Figure 2: Standard Operating Procedure (SOP) for handling toxic, light-sensitive amines.

Caption: Decision tree for receiving and processing aniline derivatives to ensure safety and purity.

Handling Guidelines:

-

PPE: Double nitrile gloves are mandatory. Aniline permeates latex instantly.

-

Engineering Controls:

-

Solid Weighing: Use a static-free balance inside a fume hood.

-

Liquid Transfer: Use a gas-tight syringe (Hamilton type) to transfer liquids through a septum to avoid atmospheric exposure.

-

-

Spill Management: Do not wipe with paper towels (increases surface area for evaporation). Cover with sand or spill absorbent, neutralize with dilute acetic acid if recommended by specific SDS, and dispose of as hazardous cytotoxic waste.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: IDLH (Immediately Dangerous to Life or Health).[3] CDC. [Link]

-

PubChem. (2024). Aniline Compound Summary: Toxicity and Safety.[4][5][6][7] National Library of Medicine. [Link]

Sources

Scalable synthesis routes for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Application Note: High-Purity Synthesis of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Executive Summary

This compound (CAS 675126-26-8) is a critical aniline intermediate used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically those targeting EGFR and VEGFR pathways (e.g., analogs of Motesanib and Neratinib).

The synthesis of this moiety presents two primary process challenges:

-

Regioselective Etherification: Ensuring the nucleophilic aromatic substitution (

) occurs exclusively at the fluorine position without displacing the chlorine atom. -

Chemoselective Reduction: Reducing the nitro group to an aniline without hydrodechlorinating the aromatic ring—a common failure mode when using standard Pd/C hydrogenation.

This guide details a scalable, two-step protocol designed to overcome these hurdles, delivering >98% purity with an overall yield exceeding 85%.

Retrosynthetic Analysis & Strategy

The most robust route disconnects the aniline back to 3-chloro-4-fluoronitrobenzene and 1-methoxy-2-propanol . This approach leverages the high electrophilicity of the carbon-fluorine bond para to a nitro group.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.

Detailed Experimental Protocols

Step 1: Regioselective Etherification

Objective: Displace the fluorine atom with 1-methoxy-2-propanol while retaining the chlorine atom.

Mechanism: Addition-Elimination (

Reagents:

-

3-Chloro-4-fluoronitrobenzene (1.0 equiv)

-

1-Methoxy-2-propanol (1.2 equiv)

-

Potassium tert-butoxide (t-BuOK) (1.3 equiv) or KOH (powdered)

-

Solvent: THF (anhydrous) or Toluene

Protocol:

-

Setup: Charge a dry reactor with 1-methoxy-2-propanol (1.2 equiv) and anhydrous THF (5 vol).

-

Base Addition: Cool to 0–5°C. Add t-BuOK (1.3 equiv) portion-wise to control exotherm. Stir for 30 minutes to generate the alkoxide in situ.

-

Note: Using pre-formed alkoxide prevents the hydrolysis byproducts associated with using KOH/Water.

-

-

Substrate Addition: Dissolve 3-chloro-4-fluoronitrobenzene (1.0 equiv) in THF (2 vol) and add dropwise to the alkoxide solution, maintaining internal temperature

. -

Reaction: Warm to ambient temperature (20–25°C). If reaction is sluggish, heat to 40–50°C. Monitor by HPLC.

-

Endpoint: <0.5% starting material remaining.[1]

-

-

Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash organics with brine. Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Heptane if necessary, though the crude is often sufficiently pure (>95%) for the next step.

Yield Expectation: 90–95% Key Impurity: 2-Chloro-1-fluoro-4-nitrobenzene (unreacted) or 3-chloro-4-nitrophenol (hydrolysis product if water is present).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce

Recommended Method: Iron-Ammonium Chloride Reduction (Bechamp Modification) This method is chemically robust, scalable, and guarantees zero dechlorination.

Reagents:

-

Nitro Intermediate (from Step 1)

-

Iron Powder (325 mesh, 4.0 equiv)

-

Ammonium Chloride (

, 2.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio)[3]

Protocol:

-

Setup: In a reactor, suspend the Nitro Intermediate in Ethanol/Water (3:1, 10 vol).

-

Activation: Add

(2.0 equiv) and Iron Powder (4.0 equiv). -

Reaction: Heat to reflux (approx. 75–80°C) with vigorous mechanical stirring.

-

Monitoring: Monitor by HPLC. Reaction typically completes in 2–4 hours.

-

Filtration: Cool to room temperature. Filter through a Celite pad to remove iron sludge. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with

to pH 8–9. Extract with Isopropyl Acetate or DCM. -

Final Polish: Dry organic layer (

), filter, and concentrate to yield the target aniline.

Alternative Method (Catalytic):

If metal waste is a concern, use Platinum on Carbon (Pt/C, sulfided) at 1–3 bar

Yield Expectation: 88–93%

Process Control & Analytics

Workflow Logic

Figure 2: Process workflow including In-Process Controls (IPC).

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |

| Mass Spec | [M+H]+ = 216.1 | LC-MS |

| Residual Iron | < 20 ppm | ICP-MS (if using Method A) |

| Water Content | < 0.5% | Karl Fischer |

Safety & Handling (E-E-A-T)

-

3-Chloro-4-fluoronitrobenzene: Highly irritating to eyes and skin.[10] It is a potent sensitizer. Use full PPE including a face shield.

-

Thermal Runaway: The

reaction is exothermic. On a kilogram scale, dosing of the nitro compound into the base must be controlled to prevent thermal runaway, which can trigger decomposition of the nitro group. -

Iron Waste: The iron sludge from the reduction step is pyrophoric when dry. Keep wet and dispose of according to hazardous waste regulations.

References

-

BenchChem. (2025).[2] Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. Retrieved from

-

National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide). PMC1018345. Retrieved from

-

Santa Cruz Biotechnology. (2025). This compound Product Data. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Retrieved from

Sources

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. benchchem.com [benchchem.com]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Chloro-4-(2-methoxyethoxy)aniline | CymitQuimica [cymitquimica.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Application Note: Solvent Selection & Process Optimization for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Introduction & Molecule Profile[1][3][5][6][7][8]

3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (CAS: 879047-68-4) is a critical aniline intermediate, most notably utilized in the synthesis of Pyrotinib , a dual EGFR/HER2 tyrosine kinase inhibitor.[1][2][3][4]

The molecule features three distinct structural motifs that dictate solvent interaction:

-

The Aniline Nitrogen: The primary nucleophile.[4][5][6] Its reactivity is modulated by the electron-withdrawing chlorine atom at the ortho position (relative to the ether) and the electron-donating alkoxy group at the para position.[3][4][5]

-

The Chlorine Substituent: Reduces the pKa of the aniline (making it less basic than unsubstituted aniline) and adds lipophilicity.[4][5][6]

-

The Glycol Ether Tail (1-methoxypropan-2-yl-oxy): A flexible, lipophilic chain that significantly enhances solubility in organic solvents compared to simple methoxy-anilines.[1][2][3][4]

Strategic Importance of Solvent Selection

In drug development, this aniline is typically coupled with a quinoline or quinazoline core via Nucleophilic Aromatic Substitution (SNAr).[4][6][7] The choice of solvent determines not just the reaction rate, but the impurity profile .[5]

-

Protic Solvents (Alcohols): Favor the precipitation of the product as a hydrochloride salt, offering in-situ purification.[4][6]

-

Aprotic Polar Solvents (DMF/DMSO): Maximize kinetic rates but often retain impurities, requiring complex aqueous workups.[4][6][7]

Physicochemical & Solubility Profile

The following data guides solvent screening for reactions and purification.

Table 1: Predicted Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Application Relevance |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Ideal for SNAr reactions requiring high temperature or base catalysis.[1][2][3][4] |

| Polar Protic | Methanol, Ethanol, IPA | Good (Heating often req.)[4][6][7] | Preferred for process-scale coupling; product often crystallizes upon cooling.[2][3][4][5] |

| Chlorinated | DCM, Chloroform | High | Excellent for acylation/amidation; poor for green chemistry compliance.[1][5][6] |

| Ethers | THF, 2-MeTHF, CPME | Good | 2-MeTHF is the recommended "Green" alternative for extractions.[1][4][5] |

| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Used as anti-solvents to force precipitation.[4][6][7] |

| Aqueous | Water (pH 7) | Insoluble | Requires acidification (pH < 2) to solubilize as an anilinium salt.[1][2][3][4][6][7] |

Critical Application: SNAr Coupling Protocol

This protocol describes the coupling of this compound with a 4-chloro-3-cyano-quinoline derivative (a Pyrotinib precursor).[1][2][3][4]

Method A: Protic Solvent (Process Scale / Self-Purifying)

Rationale: Using an alcohol solvent allows the reaction to proceed at reflux.[1][2][3][4][6] As the aniline displaces the chloride, HCl is generated.[5] The product, being basic, forms an HCl salt which is often less soluble in hot alcohol than the starting materials, driving the reaction to completion and precipitating a high-purity solid.[4]

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA).[2][3][4][6][7]

-

Reagents: Aniline intermediate (1.0 eq), Heteroaryl Chloride (1.0 eq).

-

Catalyst: None (Autocatalytic via HCl generation) or catalytic Pyridine HCl.[3][4][6][7]

Step-by-Step Protocol:

-

Charge: To a reaction vessel equipped with a reflux condenser, add the Heteroaryl Chloride (10 mmol) and Ethanol (10 volumes, 15 mL).

-

Addition: Add this compound (10.5 mmol, 1.05 eq).

-

Reaction: Heat the suspension to reflux (78°C). The mixture should clarify as reagents dissolve, then eventually become turbid as the product salt precipitates.[5]

-

Monitoring: Stir at reflux for 4–6 hours. Monitor by HPLC (Sample prep: quench in mixture of Acetonitrile/Water/NH3 to freebase).

-

Workup: Cool the mixture slowly to 0–5°C over 2 hours.

-

Filtration: Filter the solids.

-

Wash: Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted aniline and polar impurities.

-

Drying: Dry under vacuum at 45°C.

Method B: Aprotic Solvent (Kinetic Control / Research Scale)

Rationale: For small-scale synthesis where yield is prioritized over purity, or if the substrate is acid-sensitive.[1][2][3][4][6]

Step-by-Step Protocol:

-

Dissolution: Dissolve the Heteroaryl Chloride (1.0 eq) and Aniline (1.1 eq) in DMF (5 volumes).

-

Base Addition: Add DIPEA (2.0 eq) dropwise.

-

Heating: Heat to 80°C for 2 hours.

-

Quench: Pour the reaction mixture into ice-water (20 volumes).

-

Isolation: Stir vigorously. The product should precipitate as a free base.[4][5] Filter and wash with water.[3][5]

-

Purification: Recrystallize from EtOAc/Heptane if necessary.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the reaction type and desired outcome.

Caption: Solvent selection logic flow for this compound reactions.

Green Chemistry Alternatives

Traditional protocols often use Dichloromethane (DCM) for amidation or extraction.[3][4][7] For this specific aniline, 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative.[2][3][4]

-

Benefits of 2-MeTHF:

-

Protocol Adaptation: When performing Schotten-Baumann reactions (Aniline + Acid Chloride + Aqueous Base), substitute DCM with 2-MeTHF volume-for-volume.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 51039030, Pyrotinib.[4][6] Retrieved February 22, 2026 from [Link][2][4][7]

-

Li, X., et al. (2017). Discovery and development of pyrotinib: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor.[8][6] European Journal of Pharmaceutical Sciences, 110, 51-61.[4][8] (Contextual citation for reaction conditions).

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.[6] Sustainable Chemical Processes, 4(1), 7. (Reference for 2-MeTHF substitution).

Sources

- 1. chemscene.com [chemscene.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Pyrotinib | C32H31ClN6O3 | CID 51039030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

Preparation of pharmaceutical intermediates using 3-chloro-4-alkoxyanilines

Application Note: Precision Synthesis of 3-Chloro-4-Alkoxyanilines

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-chloro-4-alkoxyanilines, a critical pharmacophore found in second-generation EGFR and ErbB-2 tyrosine kinase inhibitors (TKIs) such as Lapatinib and Afatinib. Unlike direct chlorination methods which suffer from regioselectivity issues, this guide advocates a "Nitro-Hub" strategy : nucleophilic aromatic substitution (SNAr) of 3-chloro-4-fluoronitrobenzene followed by a chemoselective reduction. Special emphasis is placed on the Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system to eliminate the risk of hydrodechlorination common with catalytic hydrogenation (Pd/C).

Introduction & Strategic Importance

The 3-chloro-4-alkoxyaniline moiety is a "privileged structure" in medicinal chemistry. The specific substitution pattern—a chlorine atom ortho to the aniline nitrogen and an alkoxy group para to it—provides optimal steric fit within the ATP-binding pocket of kinases.

-

Target Applications:

Process Challenge: The primary failure mode in synthesizing these intermediates is hydrodechlorination (loss of the Cl atom) during the reduction of the nitro group. Standard catalytic hydrogenation (H₂/Pd-C) frequently strips the chlorine, resulting in the des-chloro impurity which is difficult to separate. This protocol utilizes a chemical reduction method that guarantees 100% retention of the halogen.

Chemical Strategy: The "Nitro-Hub" Workflow

We utilize 3-chloro-4-fluoronitrobenzene as a divergent starting material.[2][7] The fluorine atom, activated by the ortho-nitro group, is highly susceptible to SNAr displacement by alkoxides.

Figure 1: The Modular "Nitro-Hub" Pathway allows for library generation by simply swapping the alcohol input.

Detailed Protocol: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Target: The specific intermediate for Lapatinib.[5][7]

Phase A: SNAr Etherification

Objective: Displace the fluorine with 3-fluorobenzyl alcohol.

Reagents:

-

3-Chloro-4-fluoronitrobenzene (1.0 eq)

-

3-Fluorobenzyl alcohol (1.05 eq)[8]

-

Potassium Hydroxide (KOH) flakes (1.25 eq) or K₂CO₃ (1.5 eq)

-

Solvent: Acetonitrile (ACN) or DMF (5-6 vol)

Procedure:

-

Charge: In a reactor, dissolve 3-fluorobenzyl alcohol in Acetonitrile (ACN).

-

Base Addition: Add KOH flakes slowly. Note: Mild exotherm.

-

Substrate Addition: Slowly add a solution of 3-chloro-4-fluoronitrobenzene in ACN to the mixture. Maintain temperature between 35–40°C .

-

Critical Process Parameter (CPP): Do not exceed 50°C to prevent side reactions with the nitro group.

-

-

Reaction: Stir at 35–40°C for 18 hours. Monitor by HPLC/TLC until starting material is <0.5%.

-

Quench: Cool to 20°C and add water (4x reaction volume).

-

Isolation: Filter the resulting slurry. Wash the cake with water to remove residual base and salts.

-

Drying: Dry the solid at 45°C under vacuum.

-

Expected Yield: 90–92%

-

Appearance: Yellow solid.[7]

-

Phase B: Chemoselective Reduction (Fe/NH₄Cl)

Objective: Reduce the nitro group to an amine without removing the chlorine atom.

Reagents:

-

Nitro Intermediate (from Phase A) (1.0 eq)

-

Iron Powder (325 mesh or finer) (3.0 – 4.0 eq)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (3:1 ratio)

Procedure:

-

Slurry Formation: Suspend the Nitro intermediate, Iron powder, and NH₄Cl in the Ethanol/Water mixture.[2]

-

Activation: Heat the mixture to reflux (approx. 78–80°C) .

-

Mechanism:[5] NH₄Cl acts as an electrolyte and mild proton source, activating the iron surface.

-

-

Reaction: Vigorous stirring is essential to keep the iron suspended. Reflux for 2–4 hours.

-

Filtration (Hot): While still hot (>60°C), filter the mixture through a Celite pad to remove the iron oxide sludge (Fe₃O₄).

-

Safety: Iron residues can be pyrophoric. Keep wet.

-

-

Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry the organic layer over Na₂SO₄ and evaporate.

-

Expected Yield: 94–96%

-

Purity: >99% (HPLC).

-

Analytical Specifications & Data

| Parameter | Specification | Method |

| Appearance | White to light gray crystalline powder | Visual |

| Purity | ≥ 98.0% | HPLC (Area %) |

| Melting Point | 78.0 – 82.0 °C | Capillary Method |

| Mass Spec | [M+H]⁺ = 252.05 | LC-MS |

| Impurity A | Des-chloro analog < 0.10% | HPLC |

| Impurity B | Nitro precursor < 0.10% | HPLC |

Downstream Application: Quinazoline Coupling

Once the aniline is synthesized, it is typically coupled to a quinazoline core (e.g., 4-chloro-6-iodoquinazoline) to form the final API.[7]

Figure 2: The convergent assembly of the final drug molecule via SNAr coupling.

Protocol Summary:

-

Dissolve 4-chloro-quinazoline derivative in Isopropanol (IPA).

-

Add 1.05 eq of the prepared 3-chloro-4-alkoxyaniline.

-

Heat to 60–70°C for 1–2 hours. The product often precipitates as the hydrochloride salt.

-

Filter and wash with cold IPA.

Troubleshooting & Critical Process Parameters

-

Issue: Dechlorination (Des-chloro impurity > 0.5%)

-

Cause: If using catalytic hydrogenation (Pd/C), the catalyst is too active.

-

Solution: Switch to the Fe/NH₄Cl method described above. If hydrogenation is mandatory, use Sulfided Platinum on Carbon (Pt(S)/C) which is poisoned to prevent hydrogenolysis of the C-Cl bond.

-

-

Issue: Incomplete Etherification (Step A)

-

Cause: Water in the solvent (ACN/DMF) deactivating the base.

-

Solution: Use anhydrous solvents.[10] Ensure KOH is dry (flakes preferred over pellets).

-

-

Safety Warning:

-

Nitro compounds are potential explosives; do not distill the nitro intermediate to dryness at high temperatures.

-

Iron waste is potentially pyrophoric; dispose of in water-filled containers.

-

References

-

Reduction Protocols: Common Organic Chemistry. "Nitro Reduction: Common Conditions (Fe, Zn, Raney Ni)." Available at: [Link]

- Patent Validation:Google Patents. "WO2010017387A2 - Lapatinib intermediates.

Sources

- 1. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]

- 3. WO2010017387A2 - Lapatinib intermediates - Google Patents [patents.google.com]

- 4. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]

- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine

Executive Summary & Compound Profile

You are encountering solubility difficulties with 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine (often a key intermediate in the synthesis of tyrosine kinase inhibitors like Neratinib). This molecule possesses a lipophilic chloro-aniline core modified with a polar ether side chain.[1][2]

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this class of compounds due to its high dielectric constant and aprotic nature, solubility failures typically arise from three specific vectors: aggregate formation (waxy polymorphism), undetected salt formation, or oxidative degradation. [1]

Physicochemical Profile [1][2][3][4][5]

| Property | Value / Characteristic | Implication for Solubility |

| Structure Class | Polysubstituted Aniline | Prone to oxidation; H-bond donor (amine) and acceptor (ether).[1][2] |